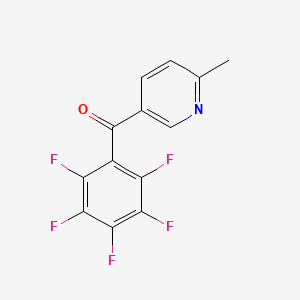

2-Methyl-5-(pentafluorobenzoyl)pyridine

Description

2-Methyl-5-(pentafluorobenzoyl)pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a pentafluorobenzoyl substituent at the 5-position of the pyridine ring.

Properties

IUPAC Name |

(6-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO/c1-5-2-3-6(4-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSHQJKWBGTDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pentafluorobenzoyl)pyridine typically involves the reaction of 2-methylpyridine with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Methylpyridine+Pentafluorobenzoyl chloride→2-Methyl-5-(pentafluorobenzoyl)pyridine+HCl

Industrial Production Methods

Industrial production of 2-Methyl-5-(pentafluorobenzoyl)pyridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pentafluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The methyl group at the second position can be oxidized to form a carboxylic acid derivative.

Reduction: The pentafluorobenzoyl group can be reduced to a pentafluorobenzyl group.

Substitution: The fluorine atoms in the pentafluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Methyl-5-(pentafluorobenzoyl)pyridine can be converted to 2-carboxy-5-(pentafluorobenzoyl)pyridine.

Reduction: The reduction of the pentafluorobenzoyl group yields 2-Methyl-5-(pentafluorobenzyl)pyridine.

Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(pentafluorobenzoyl)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pentafluorobenzoyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the pentafluorobenzoyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal coordination. These interactions can modulate the activity of enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methyl-5-(4-pentyloxybenzoyl)pyridine (CAS 1187167-74-3)

- Structural Differences : The pentyloxybenzoyl group at the 5-position replaces the pentafluorobenzoyl group in the target compound. The pentyloxy chain is an electron-donating ether, contrasting with the electron-withdrawing pentafluoro substitution.

- Physicochemical Properties : The pentyloxy group likely enhances lipophilicity compared to the fluorinated analog, affecting solubility in organic solvents.

- Applications: Used as a synthetic intermediate in research, similar to the target compound.

2-Methyl-5-(pyridin-3-yloxy)pyridine (Compound 26)

- Structural Differences : Features a pyridin-3-yloxy group at the 5-position instead of pentafluorobenzoyl. The oxygen linker and pyridyl group introduce moderate electron-withdrawing and hydrogen-bonding capabilities.

- Reactivity: The pyridyloxy substituent may facilitate coordination in catalysis, as seen in copper nanocluster applications .

- Synthesis : Confirmed via NMR and GCMS data, indicating structural reliability for comparative studies .

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)

- Structural Differences : A fluorine atom at the 2-position and a methylthio group at the 5-position. The methylthio group is less electron-withdrawing than pentafluorobenzoyl but contributes to sulfur-based reactivity.

- Applications : Used as a pharmaceutical intermediate, highlighting the versatility of 5-substituted pyridines in drug development. Derivatives include boronic acids for cross-coupling reactions .

(E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB-1893)

- Functional Role: A noncompetitive metabotropic glutamate receptor 5 (mGluR5) antagonist with an IC50 of 0.29 µM. Demonstrates high selectivity over other glutamate receptors.

- Comparison : The styryl group at the 6-position contrasts with the 5-substituent in the target compound, but both emphasize the importance of substituent positioning for receptor binding .

2-Methyl-5-phenylpyridine

- Structural Differences : A phenyl group at the 5-position instead of pentafluorobenzoyl. The phenyl group is electron-neutral compared to the fluorinated analog.

- Highlights the diversity of pyridine derivatives in natural products .

Data Table: Comparative Analysis

Key Findings and Implications

Substituent Effects : Electron-withdrawing groups (e.g., pentafluorobenzoyl) enhance stability and polarity, while electron-donating groups (e.g., pentyloxy) increase lipophilicity .

Biological Activity : Positional isomerism (e.g., 5- vs. 6-substitution in SIB-1893) critically impacts receptor selectivity .

Synthetic Utility : 5-Substituted pyridines serve as versatile intermediates in drug discovery and materials science .

Biological Activity

2-Methyl-5-(pentafluorobenzoyl)pyridine is a pyridine derivative that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by a methyl group at the second position and a pentafluorobenzoyl group at the fifth position of the pyridine ring, which enhances its electronic properties and reactivity. This article delves into the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of 2-Methyl-5-(pentafluorobenzoyl)pyridine can be represented as follows:

This structure contributes to its lipophilicity and interaction with biological systems, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

Research indicates that compounds containing pyridine rings exhibit diverse biological activities. The following sections summarize key findings regarding the biological activities of 2-Methyl-5-(pentafluorobenzoyl)pyridine.

Antimicrobial Activity

Pyridine derivatives have been reported to possess antimicrobial properties. A study highlighted the antimicrobial effects of various pyridine compounds against a range of pathogens, including bacteria and fungi. While specific data on 2-Methyl-5-(pentafluorobenzoyl)pyridine is limited, related compounds have demonstrated significant activity against strains such as Escherichia coli and Staphylococcus aureus .

Antiviral Activity

Pyridine derivatives have also shown antiviral potential. Although direct studies on 2-Methyl-5-(pentafluorobenzoyl)pyridine are sparse, similar compounds have exhibited efficacy against viral infections. For instance, some pyridine analogs have been evaluated for their ability to inhibit viral replication in cell cultures .

Anticancer Activity

The anticancer properties of 2-Methyl-5-(pentafluorobenzoyl)pyridine are particularly noteworthy. Research has indicated that pyridine derivatives can inhibit cell proliferation in various cancer cell lines. A study evaluating antiproliferative activity found that certain pyridine compounds had IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231) .

The mechanism through which 2-Methyl-5-(pentafluorobenzoyl)pyridine exerts its biological effects involves interactions with biological macromolecules. The pentafluorobenzoyl group can participate in hydrogen bonding and π-π interactions, which may modulate enzyme activity or receptor binding .

Case Studies

- Anticancer Efficacy : In a comparative study involving various pyridine derivatives, 2-Methyl-5-(pentafluorobenzoyl)pyridine was tested alongside other analogs for its ability to inhibit tumor growth in vitro. It demonstrated significant inhibition in several cancer cell lines with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing : A laboratory study assessed the antimicrobial efficacy of 2-Methyl-5-(pentafluorobenzoyl)pyridine against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics, suggesting its potential as an effective antimicrobial agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of selected related compounds:

| Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| 2-Methyl-5-(pentafluorobenzoyl)pyridine | Methyl and pentafluorobenzoyl | <100 nM | <10 µg/mL |

| 3-Methyl-5-(trifluoromethylbenzoyl)pyridine | Trifluoromethyl instead of pentafluoro | >200 nM | <20 µg/mL |

| 4-Methyl-3-(perfluoroalkylbenzoyl)pyridine | Perfluoroalkyl substitution | >300 nM | <15 µg/mL |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-methyl-5-(pentafluorobenzoyl)pyridine, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves introducing the pentafluorobenzoyl group via Friedel-Crafts acylation using pentafluorobenzoyl chloride (CFCOCl). Pyridine is often used as a base or catalyst to facilitate the reaction, as demonstrated in surface-grafted polymeric coatings . For the 2-methyl substituent, organometallic reagents like methyl lithium (CHLi) or Grignard reagents can be employed, as seen in analogous pyridine derivatives (e.g., nicotine analogs) . Key intermediates include halogenated pyridines and acylated precursors.

Q. How can spectroscopic techniques confirm the structural integrity of 2-methyl-5-(pentafluorobenzoyl)pyridine?

- Methodological Answer :

- 13C NMR : Identifies substitution patterns on the pyridine ring and confirms the presence of the pentafluorobenzoyl group. For example, distinct carbonyl (C=O) signals near 165–170 ppm and aromatic carbons in the pentafluorophenyl ring (105–150 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peaks) and detects isotopic patterns from fluorine atoms.

- FTIR : Confirms C-F stretching vibrations (1000–1350 cm) and acyl C=O bonds (~1700 cm) .

Advanced Research Questions

Q. What strategies optimize the yield of 2-methyl-5-(pentafluorobenzoyl)pyridine in multi-step syntheses?

- Methodological Answer :

- Reagent Control : Use anhydrous conditions and stoichiometric precision for moisture-sensitive reagents like acyl chlorides. For example, maintaining a 1:1 molar ratio of pentafluorobenzoyl chloride to pyridine derivatives minimizes side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from byproducts. In related syntheses, yields improved from 31% to >50% after optimizing solvent polarity .

- Catalysis : Lewis acids (e.g., AlCl) or microwave-assisted heating can accelerate acylation steps, reducing reaction times .

Q. How can researchers resolve discrepancies in bioactivity data across different in vitro models?

- Methodological Answer :

- Standardization : Use endotoxin-free reagents and validated cell lines (e.g., HEK293 or RAW264.7 for kinase assays). Pre-test antibody neutralizing activity, as done in p38α/β inhibition studies .

- Dose-Response Curves : Establish IC values under consistent conditions (pH, temperature). For fluorinated compounds, account for solubility differences by using DMSO stocks with <0.1% final concentration.

- Control Experiments : Include reference inhibitors (e.g., SB203580 for p38 kinases) to benchmark activity .

Q. What analytical challenges arise due to fluorine substituents, and how are they addressed?

- Methodological Answer :

- HPLC Challenges : Fluorine’s electronegativity alters retention times. Use buffered mobile phases (e.g., 20 mM ammonium acetate, pH 6.5) to stabilize ionization and improve peak resolution .

- 19F NMR : Quantifies fluorinated impurities but requires deuterated solvents (e.g., CDCl) and relaxation agents for accurate integration.

- X-ray Crystallography : Fluorine’s small atomic radius complicates crystal packing. Co-crystallization with heavy atoms (e.g., bromine derivatives) enhances diffraction quality .

Q. How does the pentafluorobenzoyl group influence the compound’s stability and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF group increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions. This property is exploited in polymer coatings and bioactive molecule design .

- Thermal Stability : Fluorine’s strong C-F bonds improve thermal resistance. Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C for similar fluorinated compounds .

- Oxidative Stability : Reduced susceptibility to radical degradation compared to non-fluorinated analogs, as observed in accelerated stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.